Methanetellurol
Description
Structure
2D Structure
Properties
Molecular Formula |
CH3Te |
|---|---|
Molecular Weight |
142.6 g/mol |
InChI |
InChI=1S/CH3Te/c1-2/h1H3 |
InChI Key |
WIWDJNKCVBRSNP-UHFFFAOYSA-N |
Canonical SMILES |
C[Te] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Methanetellurol and Its Structural Analogues
Established Synthetic Pathways for Methanetellurol
The synthesis of this compound (CH₃TeH), the simplest organotellurium hydride, is challenged by its thermal instability near room temperature, where it readily decomposes into elemental tellurium and methane (B114726). wikipedia.orgwikipedia.org Despite these difficulties, established methods have been developed for its preparation in bulk.
The most common and established method for synthesizing this compound involves a two-step process: the reduction of a dialkyl ditelluride followed by the protonation of the resulting tellurolate intermediate. wikipedia.org Specifically for this compound, the synthesis starts with dimethyl ditelluride (CH₃TeTeCH₃). wikipedia.org
The first step is the reductive cleavage of the tellurium-tellurium bond. This is typically achieved using a strong reducing agent, such as sodium metal dissolved in liquid ammonia (B1221849), to form a sodium methanetellurolate (CH₃Te⁻Na⁺) solution. wikipedia.orgsci-hub.st The reaction is visually indicated by a color change of the solution from blue, characteristic of solvated electrons, to dark-brown as the tellurolate forms. sci-hub.st
In the second step, the methanetellurolate anion is protonated by adding a suitable acid, such as sulfuric acid (H₂SO₄), to the residue after the ammonia has been evaporated. wikipedia.orgsci-hub.st This acid-base reaction yields the final product, this compound, which is then isolated, often through vacuum distillation. sci-hub.st Given the product's instability, the entire synthesis must be conducted under an inert, oxygen-free atmosphere and protected from moisture. sci-hub.st
| Step | Reaction Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Reductive cleavage of the Te-Te bond | Dimethyl ditelluride, Sodium (Na), Liquid Ammonia (NH₃) | Sodium methanetellurolate (CH₃Te⁻Na⁺) |
| 2 | Protonation of the tellurolate | Sodium methanetellurolate, Sulfuric Acid (H₂SO₄) | This compound (CH₃TeH) |
The synthetic approach for this compound is analogous to methods used for other simple chalcogen hydrides like methaneselenol (B1239778) (CH₃SeH) and methanethiol (B179389) (CH₃SH). wikipedia.orgsci-hub.stwaikato.ac.nz Generally, these compounds can be prepared by the reduction of corresponding dichalcogenides (R-E-E-R, where E = S, Se, Te) followed by protonation. However, the stability of these hydrides decreases significantly down the group, with tellurols being the least stable. wikipedia.org
This trend in stability is reflected in their chemical properties, such as the acidity and the vibrational frequency of the E-H bond. The acidity of the chalcogen hydride increases down the group, as indicated by the pKa values of H₂E (H₂O > H₂S > H₂Se > H₂Te). wikipedia.org Correspondingly, the E-H bond becomes weaker, which is observable in their infrared spectra. wikipedia.org
| Compound | Chalcogen (E) | E-H Bond Stretching Frequency (νE-H, cm⁻¹) | General Stability |
|---|---|---|---|
| Methanol | O | 3710 | Very Stable |
| Methanethiol | S | 2606 | Stable |
| Methaneselenol | Se | 2342 | Unstable |
| This compound | Te | 1995 | Very Unstable |
Data sourced from Hamada, K.; Morishita, H. (1977). wikipedia.org
Synthesis Strategies for Stabilized Tellurol Systems
The inherent instability of simple alkyl tellurols has prompted the development of strategies to synthesize more robust analogues. The primary approach involves kinetic stabilization through the introduction of sterically bulky substituents that shield the reactive Te-H functional group. wikipedia.orguni-frankfurt.de
A highly successful strategy for creating isolable tellurols is the use of large silylated groups. wikipedia.org Substituents such as the tris(trimethylsilyl)silyl group, often called "hypersilyl," provide significant steric hindrance that prevents the intermolecular decomposition pathways that plague simpler tellurols. uni-frankfurt.de
One of the most well-characterized and remarkably stable tellurols is tris(trimethylsilyl)silyltellurol, (Me₃Si)₃SiTeH. wikipedia.orgresearchgate.netacs.org Its synthesis follows a similar logic to that of this compound but starts from different precursors. The synthesis of the hypersilyl ligand framework can begin with tetrakis(trimethylsilyl)silane. wikipedia.org Reaction of the corresponding lithium silylanide, (Me₃Si)₃SiLi, with elemental tellurium yields the lithium tellurolate, (Me₃Si)₃SiTeLi. wikipedia.org Subsequent acidification of this salt with a strong acid, such as trifluoromethanesulfonic acid, affords the neutral, crystalline, and unusually stable tellurol in high yield. researchgate.net The steric bulk of the (Me₃Si)₃Si- group effectively encapsulates the Te-H bond, leading to a compound that can be handled and characterized at room temperature. researchgate.netcapes.gov.br
| Compound Name | Chemical Formula | Bulky Group | Key Feature |
|---|---|---|---|
| Tris(trimethylsilyl)silyltellurol | (Me₃Si)₃SiTeH | Tris(trimethylsilyl)silyl ("Hypersilyl") | Remarkably stable, crystalline solid. researchgate.netacs.org |
| Tris(trimethylsilyl)this compound | (Me₃Si)₃CTeH | Tris(trimethylsilyl)methyl ("Trisyl") | Isolable tellurol with a pKa of 9.3. wikipedia.org |
| Tris(trimethylsilyl)germanetellurol | (Me₃Si)₃GeTeH | Tris(trimethylsilyl)germyl | Part of a series of readily isolable tellurols. wikipedia.org |
Mechanistic Studies of this compound Formation in Synthetic Reactions
The mechanism for the formation of this compound via the reduction of dimethyl ditelluride is a two-step process involving reduction and subsequent protonation.
The initial reduction step involves the cleavage of the Te-Te single bond in dimethyl ditelluride (CH₃-Te-Te-CH₃). When using sodium in liquid ammonia, solvated electrons are the active reducing species. Each tellurium atom in the ditelluride is reduced, leading to the scission of the Te-Te bond and the formation of two equivalents of the methanetellurolate anion (CH₃Te⁻). sci-hub.st The sodium cation acts as the counter-ion in the resulting salt, sodium methanetellurolate.
Recent studies have also shed light on the biological formation of methylated tellurium compounds where this compound is a key intermediate. For instance, the enzyme thiopurine S-methyltransferase can catalyze the methylation of non-methylated tellurium compounds and this compound to produce dimethyltelluride. researchgate.netd-nb.info This indicates that mechanistic pathways involving this compound are not only confined to synthetic chemistry but are also relevant in biochemical transformations of tellurium.
Iii. Spectroscopic Characterization and Vibrational Analysis of Methanetellurol
Infrared Spectroscopic Investigations
Infrared spectroscopy has been a crucial tool in elucidating the vibrational framework of methanetellurol. While the compound's instability at room temperature can present experimental challenges, leading to decomposition into a tellurium mirror, spectra have been successfully recorded. tandfonline.com
The tellurium-hydrogen (Te-H) stretching frequency is a key feature in the vibrational spectrum of this compound. This mode is observed in the infrared spectrum and provides direct information about the Te-H bond strength. The fundamental frequency for the Te-H stretch (ν₅) has been identified and assigned based on its characteristic position in the spectrum.
Investigations into the vibrational spectrum of this compound have been conducted across different physical states to understand the influence of intermolecular interactions on the vibrational modes. aip.org Spectra have been obtained for the vapor, liquid, and matrix-isolated phases. aip.org In the vapor phase, the molecule is essentially free from strong intermolecular forces, allowing for the observation of rotational-vibrational structure. The liquid phase spectrum shows broader bands due to these interactions. Matrix isolation, where molecules are trapped in an inert solid matrix at low temperatures, provides sharp spectral features by minimizing rotational motion and intermolecular interactions.
Raman Spectroscopic Studies
Raman spectroscopy has complemented infrared data, providing information on the vibrational modes of this compound. rsc.orgtandfonline.comtandfonline.comscispace.com The Raman spectrum has been instrumental in identifying the molecule as a near-symmetric top. rsc.org Eleven of the twelve fundamental vibrations of this compound have been observed in the Raman spectrum; the torsional vibration was not detected. rsc.org The assignments for the observed Raman shifts were made by comparing them with the assignments for structurally similar molecules like CH₃SeH, CH₃SH, (CH₃)₂Te, and (CH₃Te)₂. rsc.org
The table below summarizes the fundamental vibrational frequencies of CH₃TeH as observed in the vapor-phase infrared and liquid-phase Raman spectra.
| Assignment | Symmetry | Vapor-Phase Infrared (cm⁻¹) | Liquid-Phase Raman (cm⁻¹) | Description |
| ν₁ | A' | 2993.0 | 2984 | CH₃ asymmetric stretch |
| ν₂ | A' | 2928.0 | 2921 | CH₃ symmetric stretch |
| ν₃ | A' | 1422.5 | 1417 | CH₃ asymmetric deformation |
| ν₄ | A' | 1224.0 | 1220 | CH₃ symmetric deformation |
| ν₅ | A' | 1056.0 | - | Te-H stretch |
| ν₆ | A' | 802.0 | 802 | CH₃ rock |
| ν₇ | A' | 530.0 | 528 | C-Te stretch |
| ν₈ | A" | - | - | TeH bend |
| ν₉ | A" | 2993.0 | 2984 | CH₃ asymmetric stretch |
| ν₁₀ | A" | 1422.5 | 1417 | CH₃ asymmetric deformation |
| ν₁₁ | A" | 848.0 | - | CH₃ rock |
| ν₁₂ | A" | - | - | Torsion |
Data sourced from comprehensive vibrational analysis studies. aip.org
Isotopic Species Analysis
To aid in the definitive assignment of vibrational frequencies, the spectra of isotopically substituted this compound have been investigated. aip.org The substitution of hydrogen atoms with deuterium alters the vibrational frequencies in a predictable manner, confirming the assignments of specific modes.
The infrared and Raman spectra of the isotopic species CH₃TeD, CD₃TeH, and CD₃TeD have been thoroughly analyzed. aip.org The shifts in vibrational frequencies upon deuteration of the methyl group (CD₃) or the tellurol hydrogen (TeD) allow for the unambiguous assignment of vibrations involving these atoms. For example, the Te-H stretching and bending modes are significantly shifted in the CH₃TeD and CD₃TeD species, while the CH₃ group vibrations are primarily affected in the CD₃TeH and CD₃TeD isotopologues. This detailed isotopic analysis has been crucial for validating the vibrational assignments for the parent molecule, CH₃TeH. aip.org
The table below presents the fundamental vibrational frequencies for this compound and its deuterated species as observed in the vapor-phase infrared spectra.
| Assignment | CH₃TeH (cm⁻¹) | CH₃TeD (cm⁻¹) | CD₃TeH (cm⁻¹) | CD₃TeD (cm⁻¹) |
| A' Species | ||||
| ν₁ | 2993.0 | 2993.0 | 2248.0 | 2248.0 |
| ν₂ | 2928.0 | 2928.0 | 2085.0 | 2085.0 |
| ν₃ | 1422.5 | 1421.0 | 1029.0 | 1029.0 |
| ν₄ | 1224.0 | 1223.0 | 973.0 | 973.0 |
| ν₅ | 1056.0 | 760.0 | 1056.0 | 760.0 |
| ν₆ | 802.0 | 800.0 | 660.0 | 658.0 |
| ν₇ | 530.0 | 525.0 | 490.0 | 485.0 |
| ν₈ | - | - | - | - |
| A" Species | ||||
| ν₉ | 2993.0 | 2993.0 | 2248.0 | 2248.0 |
| ν₁₀ | 1422.5 | 1421.0 | 1029.0 | 1029.0 |
| ν₁₁ | 848.0 | 845.0 | 690.0 | 688.0 |
| ν₁₂ | - | - | - | - |
Data derived from isotopic substitution studies. aip.org
Normal Coordinate Calculations and Force Field Derivations
Normal coordinate calculations have been performed for this compound and its deuterated analogues to theoretically model their vibrational spectra. aip.org These calculations use a force field, a set of force constants that describe the stiffness of the bonds and the resistance to bending of the bond angles. By adjusting the force constants, the calculated vibrational frequencies can be fitted to the experimentally observed frequencies from infrared and Raman spectra. This process not only confirms the vibrational assignments but also provides quantitative information about the intramolecular forces. The results of these calculations are reported to be consistent and comparable with those of similar molecules. aip.org
Advanced Spectroscopic Techniques for Related Organotellurium Compounds (e.g., ¹H NMR)
While this compound (CH₃TeH) is the simplest organotellurol, its inherent instability makes detailed spectroscopic analysis challenging, and thus, literature on its advanced spectroscopic characterization is limited. wikipedia.org However, the principles of nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, are routinely applied to characterize the structure of more stable organotellurium compounds. researchgate.netekb.egekb.eg These studies provide a framework for understanding the expected spectroscopic features of this compound.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. hw.ac.uk The position of a signal in the spectrum, known as the chemical shift (δ), is highly dependent on the shielding or deshielding effects of neighboring atoms and functional groups. libretexts.org In organotellurium compounds, the tellurium atom significantly influences the chemical shifts of nearby protons.
For a molecule like this compound, two distinct signals are expected in the ¹H NMR spectrum: one for the methyl (CH₃) protons and one for the tellurol (Te-H) proton.
Methyl Protons (CH₃-Te): The chemical shift of the methyl protons is influenced by the electronegativity of the tellurium atom. As one descends Group 16 of the periodic table from oxygen to tellurium, the electronegativity decreases. This trend results in increased shielding of the methyl protons and a corresponding upfield shift (lower ppm value) in the ¹H NMR spectrum. This is evident when comparing the chemical shifts of the methyl protons in methanol, methanethiol (B179389), and methaneselenol (B1239778). Based on this trend, the chemical shift for the methyl protons of this compound is predicted to be further upfield.
Tellurol Proton (Te-H): The proton directly attached to the tellurium atom is expected to be significantly shifted. Its chemical environment is distinct, and its signal would likely appear in a different region of the spectrum compared to the methyl protons. The precise chemical shift is difficult to predict without experimental data but would be characteristic of a proton bonded to a heavy, electropositive element.
A key feature in the ¹H NMR spectra of organotellurium compounds is the observation of coupling between protons and the NMR-active tellurium isotope, ¹²⁵Te. northwestern.edu This isotope has a natural abundance of 7.07% and a nuclear spin (I) of 1/2. northwestern.edu This spin-spin coupling results in the appearance of "satellite" peaks flanking the main proton signal. northwestern.edu
²J(¹²⁵Te, ¹H) Coupling: The coupling between the tellurium atom and the protons of the methyl group occurs over two bonds. This would split the methyl proton signal into a doublet for the molecules containing a ¹²⁵Te atom. These satellite peaks are typically observed with a specific coupling constant, J, measured in Hertz (Hz). orgchemboulder.comyoutube.com
¹J(¹²⁵Te, ¹H) Coupling: A larger, one-bond coupling would be expected between the ¹²⁵Te nucleus and the proton directly attached to it (the Te-H proton). This would result in a distinct splitting of the Te-H signal into a doublet in the ¹²⁵Te-containing isotopologues.
The magnitude of these coupling constants provides valuable structural information. orgchemboulder.comgithub.io
| Compound | Formula | Methyl Proton Chemical Shift (δ, ppm) | Heteroatom Proton Chemical Shift (δ, ppm) | ²J(X, ¹H) Coupling Constant (Hz) |
|---|---|---|---|---|
| Methanol | CH₃OH | ~3.4 | Variable (1-5) | N/A |
| Methanethiol | CH₃SH | ~2.1 | ~1.5 | N/A |
| Methaneselenol | CH₃SeH | ~1.0 | ~ -1.3 | ~11 (for ⁷⁷Se) |
| This compound | CH₃TeH | Predicted < 1.0 | Predicted | Reported ~23 (for ¹²⁵Te) |
Beyond standard one-dimensional ¹H NMR, other advanced techniques are invaluable for the complete characterization of complex organotellurium compounds. These include ¹³C NMR, ¹²⁵Te NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) that reveal connectivity between different atoms within the molecule. rsc.org While not yet applied to the unstable this compound, these methods are fundamental in the broader field of organotellurium chemistry for unambiguous structure elucidation. rsc.orgresearchgate.net
Iv. Reactivity and Mechanistic Pathways of Methanetellurol in Chemical Transformations
Intrinsic Chemical Stability and Decomposition Pathways
The stability of methanetellurol is notably low, particularly when compared to its lighter chalcogen analogues like methanethiol (B179389) and methaneselenol (B1239778). wikipedia.org This instability is a defining characteristic and a primary driver of its reactivity.
This compound is a colorless gas that is prone to decomposition near ambient temperatures. wikipedia.org This thermal degradation pathway involves the cleavage of the C-Te and Te-H bonds, leading to the formation of elemental tellurium (Te) and methane (B114726) (CH₄). wikipedia.org This decomposition is evident as a tellurium mirror can form on cell windows at room temperature during spectroscopic analysis. sci-hub.st When heated to decomposition, it is known to emit toxic fumes of tellurium. guidechem.com
Oxidation Reactions and Dimerization Processes
This compound is susceptible to oxidation, a common pathway for tellurols. This reactivity leads to the formation of dimeric species.
In the presence of oxidizing agents or even air, this compound undergoes oxidative coupling to form dimethyl ditelluride (CH₃TeTeCH₃). semanticscholar.orgresearchgate.net This process involves the formation of a Te-Te bond between two this compound molecules with the concomitant loss of hydrogen. The frequent yellowish appearance of this compound samples is often attributed to contamination with dimethyl ditelluride resulting from this dimerization. wikipedia.org This reaction is a key process observed in the metabolic pathways of certain bacteria where this compound is formed as an intermediate. researchgate.net
Radical Chemistry Involving this compound
The Te-H bond in this compound is weak, making it an active participant in radical chemistry. Homolytic substitution at the tellurium atom is a notable mechanistic pathway.
Theoretical studies using ab initio molecular orbital theory have extensively investigated the mechanism of homolytic substitution (Sʜ2) at the tellurium atom in this compound. researchgate.netrsc.org Unlike similar reactions at sulfur and selenium which typically proceed through a transition state, the Sʜ2 reaction at the tellurium center of this compound is predicted to proceed via a distinct, hypervalent intermediate. researchgate.netrsc.orgresearchgate.netpsu.edu
Computational studies predict that homolytic substitution by various radicals at the tellurium atom in this compound occurs readily. researchgate.net
Alkyl Radicals: The reaction of a methyl radical (•CH₃) with this compound (CH₃TeH) to displace a hydrogen atom is predicted to proceed through a symmetrical intermediate, dimethyl-λ⁴-tellanyl, which lies at a lower energy level than the initial reactants. rsc.orgpsu.edu
| Reacting Radical | Reaction | Predicted Energy Barrier (kJ mol⁻¹) | Intermediate |
| Methyl Radical (•CH₃) | •CH₃ + CH₃TeH → [CH₃-Te(H)-CH₃]• → CH₃TeCH₃ + •H | -23.5 (relative to reactants) | Symmetrical Intermediate |
Silyl (B83357), Germyl (B1233479), and Stannyl (B1234572) Radicals: Ab initio molecular orbital calculations predict that homolytic substitution by silyl (•SiH₃), germyl (•GeH₃), and stannyl (•SnH₃) radicals at the tellurium atom in this compound proceeds smoothly to expel a methyl radical. researchgate.net For the reactions involving germyl and stannyl radicals, the process is predicted to be reversible. researchgate.net Specifically, the reaction with a stannyl radical (H₃Sn•) involves reversible free-radical attack at the tellurium atom. doi.org
| Reacting Radical | Reaction | Forward Energy Barrier (kJ mol⁻¹) | Reverse Energy Barrier (kJ mol⁻¹) | Method |
| Stannyl Radical (H₃Sn•) | H₃Sn• + CH₃TeH ⇌ H₃SnTeH + •CH₃ | 26.3 | 30.1 | QCISD/DZP//MP2/DZP |
| Stannyl Radical (H₃Sn•) | H₃Sn• + CH₃TeH ⇌ H₃SnTeH + •CH₃ | 28.8 | 40.3 | MP2/DZP |
Homolytic Substitution Reactions at the Tellurium Center (Sʜ2 Reactions)
Cross-Coupling Reactions Involving this compound
This compound can participate in cross-coupling reactions, particularly in biological contexts. During the degradation of dimethyltelluroproprionate (DMTeP) by the marine bacterium Phaeobacter gallaeciensis, this compound is formed as a demethylation product. semanticscholar.org This highly reactive intermediate can then undergo two primary subsequent reactions: oxidative dimerization to form dimethyl ditelluride, or a cross-coupling reaction with methanethiol. semanticscholar.org The cross-coupling of this compound with methanethiol results in the formation of dimethyl telluryl sulfide (B99878). semanticscholar.org This observation demonstrates a specific instance of a C-Te bond containing compound undergoing a cross-coupling reaction to form a Te-S bond under biological conditions. semanticscholar.org
Comparative Mechanistic Insights with Methanethiol and Methaneselenol Reactivity
The reactivity of this compound shows marked differences when compared to its lighter analogues, methanethiol and methaneselenol, particularly in the context of radical homolytic substitution (Sн2) reactions.
The most significant distinction lies in the nature of the species formed during the reaction. As detailed in section 4.3.1.2, homolytic substitution by a methyl radical at the tellurium center of this compound proceeds via a stable, transient intermediate, dimethyl-λ⁴-tellanyl. epdf.pubpsu.edu In stark contrast, the same reaction at the sulfur atom of methanethiol and the selenium atom of methaneselenol proceeds via high-energy, symmetrical transition states. psu.eduresearchgate.net Ab initio molecular orbital calculations indicate that for these lighter chalcogens, no hypervalent (9-E-3) intermediates are likely involved in Sн2 reactions. epdf.pub
This fundamental mechanistic difference is reflected in the calculated energy barriers for the identity substitution reaction. The barrier for the reaction at methanethiol is 87.9 kJ mol⁻¹, and for methaneselenol, it is 63.1 kJ mol⁻¹. researchgate.net For this compound, the reaction proceeds via an intermediate that is actually more stable than the reactants, indicating a fundamentally different reaction coordinate. psu.edu
Furthermore, the reversibility of radical reactions at the tellurium center contrasts with the behavior observed for selenium. doi.org While reactions of tributylstannyl radicals with alkyltellurides are reversible, studies show that these same radicals react irreversibly with alkyl selenides under typical radical reaction conditions. doi.org This suggests that methyl radicals are not capable of displacing tributylstannyl radicals from tributylstannylselenides, highlighting a key difference in the bond dynamics and reactivity between second- and third-row chalcogenides in radical processes. doi.org
V. Theoretical and Computational Investigations of Methanetellurol
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital theory is a cornerstone of computational chemistry, providing a rigorous, first-principles approach to solving the electronic Schrödinger equation. These methods are essential for predicting the properties of molecules containing heavy elements like tellurium, where electron correlation and relativistic effects become significant.
Application of Pseudopotential Basis Sets
For molecules containing heavy atoms such as tellurium, all-electron calculations can be computationally prohibitive. Pseudopotential basis sets offer an efficient alternative by treating only the valence electrons explicitly, while the core electrons are represented by an effective potential. jussieu.fr This approach significantly reduces the computational cost without a substantial loss of accuracy for many chemical properties.
In studies of methanetellurol and related organotellurium compounds, pseudopotential basis sets, such as those developed by Hay and Wadt, are commonly employed for the tellurium atom. psu.edu For lighter atoms like carbon and hydrogen, standard basis sets like the Dunning and Huzinaga double-zeta (DZ) basis are often used. psu.edu To enhance the accuracy of these calculations, polarization functions are typically added to the basis sets. These functions, such as d-type functions for tellurium and carbon and p-type functions for hydrogen, provide greater flexibility for describing the distortion of atomic orbitals upon molecule formation. psu.eduuni-rostock.de
Table 1: Example Basis Set Configuration for this compound Calculations
| Atom | Basis Set Type | Polarization Functions |
| Te | Pseudopotential (e.g., Hay and Wadt) | d-type |
| C | Double-zeta (e.g., Dunning and Huzinaga) | d-type |
| H | Double-zeta (e.g., Dunning and Huzinaga) | p-type |
Electron Correlation Methods (e.g., MP2, QCISD)
The Hartree-Fock (HF) method, while a useful starting point, does not fully account for the correlation between the motions of electrons. To achieve higher accuracy, post-Hartree-Fock methods that include electron correlation are necessary. Two such methods are Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single and double excitations (QCISD).
These methods are crucial for accurately determining the nature of stationary points on the potential energy surface, such as transition states and intermediates. psu.edu For instance, in studies of reactions involving organotellurium compounds, calculations at the MP2 level of theory have been used to refine geometries and predict vibrational frequencies. It has been noted that for some systems containing tellurium, high levels of theory, such as QCISD, are often necessary to conclusively determine the nature of stationary points, as lower-level methods may be insufficient. psu.edu
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. xmu.edu.cn DFT methods are particularly well-suited for studying the electronic structure and properties of a wide range of molecules, including those containing heavy elements.
Geometry Optimization and Molecular Structure Prediction
A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. stackexchange.comresearchgate.net This process involves calculating the forces on the atoms and iteratively moving them until a stable structure is reached. stackexchange.com For this compound, DFT calculations can predict key structural parameters such as bond lengths and bond angles. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. spectroscopyonline.com Commonly used functionals include B3LYP, PBEPBE, and M06-2X, often paired with basis sets like LANL2DZ. spectroscopyonline.com
Table 2: Predicted Molecular Structure Parameters for this compound (Example)
| Parameter | Predicted Value |
| C-Te Bond Length | Data not available in search results |
| Te-H Bond Length | Data not available in search results |
| C-Te-H Bond Angle | Data not available in search results |
Electronic Structure Analysis: HOMO-LUMO Gap and Orbital Visualization
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide valuable information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comchalcogen.ro A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comschrodinger.com
Visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO), which is fundamental to predicting how the molecule will interact with other chemical species. youtube.comcp2k.org
Table 3: Conceptual Electronic Properties of this compound from DFT
| Property | Significance |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
Assessment of Chemical Properties: Electronegativity, Electrophilicity, Chemical Hardness, and Softness
DFT provides a framework for calculating various chemical descriptors that quantify reactivity. These "conceptual DFT" parameters are derived from the changes in energy with respect to the number of electrons. scielo.brresearchgate.net
Electronegativity (χ) : A measure of an atom or group's ability to attract electrons. scielo.br
Chemical Hardness (η) : Represents the resistance to a change in electron distribution or charge transfer. researchgate.netmdpi.com It is related to the HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. researchgate.netmdpi.com
Electrophilicity (ω) : An index that measures the propensity of a species to accept electrons. ijnc.ir
These properties can be calculated using the energies of the HOMO and LUMO. ijnc.ir The analysis of these descriptors for this compound would provide a quantitative measure of its reactivity profile, helping to predict its behavior in chemical reactions.
Transition State Analysis and Reaction Coordinate Mapping for Homolytic Substitutions
Theoretical studies using ab initio molecular orbital theory have provided significant insights into the mechanisms of homolytic substitution (S_H_2) reactions at the tellurium center of this compound. These computational investigations predict that the substitution by various radicals at the chalcogen atom in this compound, as well as its lighter analogues methanethiol (B179389) and methaneselenol (B1239778), proceeds smoothly. researchgate.net
A key focus of this research has been the reaction of a methyl radical at the tellurium atom, resulting in the expulsion of another methyl radical. Unlike the analogous reactions at sulfur and selenium which are predicted to proceed through symmetrical transition states, the reaction at tellurium is distinct. psu.edu Computational models indicate that the reaction involving this compound proceeds via a stable, symmetrical intermediate, specifically dimethyl-λ4-tellanyl (CH₃-Te-CH₃). psu.edu This hypervalent (9-Te-3) intermediate, where the attacking and leaving methyl groups are arranged nearly collinearly with the central tellurium atom, corresponds to a local minimum on the potential energy surface. researchgate.netpsu.edu
At the MP2 level of theory, this dimethyl-λ4-tellanyl intermediate is predicted to be a stable compound. psu.edu Further analysis at the QCISD level of theory confirms its stability. psu.edu The energy of this intermediate relative to the initial reactants (this compound and a methyl radical) has been calculated using various levels of theory. psu.edu
Table 1: Calculated Relative Energies for the Homolytic Substitution of a Methyl Radical at this compound
| Level of Theory | Stationary Point | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| MP2 | Intermediate | 25.3 |
| QCISD | Intermediate | 27.2 |
| MP2 | Transition State | 29.7 |
Data sourced from a pseudopotential study on trivalent chalcogen radicals. psu.edu
Vibrational frequency analysis at the MP2 level of theory located a transition state for the formation of the dimethyl-λ4-tellanyl intermediate which lies 29.7 kJ mol⁻¹ above the reactants. psu.edu
For substitutions involving other radicals, such as germyl (B1233479) (GeH₃) and stannyl (B1234572) (SnH₃) radicals, at this compound, the reactions are predicted to be reversible. researchgate.net In related studies on alkyl tellurides, computational modeling of homolytic substitution by alkyl radicals displacing group (IV)-centered radicals (like tributylstannyl) also identified hypervalent transition states. doi.org The symmetry of these transition states was found to be dependent on the level of theory employed; they were predicted to have Cₛ symmetry at the SCF/MP2 level but adopted C₁ symmetry at the higher MP2/DZP level, indicating a deviation from a perfectly collinear arrangement of the attacking and leaving groups. doi.org
Quantum Mechanical Models for Vibrational Spectra and Anharmonicity
The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. While the simple harmonic oscillator model serves as a fundamental approximation for molecular vibrations, it has significant limitations. libretexts.org It assumes that vibrational energy levels are equally spaced and fails to account for phenomena like bond dissociation, predicting that a bond cannot break regardless of the energy supplied. libretexts.orgminia.edu.eg
To accurately describe the vibrational behavior of molecules like this compound, more sophisticated quantum mechanical models that incorporate anharmonicity are necessary. libretexts.org Anharmonicity refers to the deviation of a system from simple harmonic motion, where the restoring force is no longer proportional to the displacement. libretexts.org The Morse potential is a commonly used model that provides a more realistic description of the potential energy of a diatomic molecule, explicitly including the effects of bond breaking and the fact that the bond weakens as it is stretched. minia.edu.egnptel.ac.in
Solving the Schrödinger equation for an anharmonic oscillator yields vibrational energy levels that are not equidistant; instead, they become more closely spaced as the vibrational quantum number (v) increases. minia.edu.eg The energy levels (Eᵥ) can be expressed by the following equation:
Eᵥ = (v + ½)νₑ - (v + ½)²xₑνₑ + ... libretexts.org
Here, νₑ is the harmonic vibrational frequency and xₑ is the anharmonicity constant, which is a small positive value. minia.edu.eg This crowding of energy levels leads to the observation of "overtones" in vibrational spectra, which are transitions corresponding to Δv = +2, +3, etc., and are forbidden under the strict selection rules of the harmonic oscillator. minia.edu.eg
For this compound, experimental infrared (IR) spectroscopy has identified the Te-H stretching frequency (ν_Te-H_) at 1995 cm⁻¹. wikipedia.org This value is significantly lower than those of its lighter homologues, reflecting the weaker bond strength and greater mass of the tellurium atom. wikipedia.org Quantum mechanical models must be able to reproduce this trend accurately.
Table 2: Experimental E-H Stretching Frequencies for Methano-Chalcogenols (CH₃EH)
| Compound | E | ν_E-H_ (cm⁻¹) |
|---|---|---|
| Methanol | O | 3710 |
| Methanethiol | S | 2606 |
| Methaneselenol | Se | 2342 |
| This compound | Te | 1995 |
Data sourced from Hamada, K. & Morishita, H. (1977). wikipedia.org
Advanced computational methods can calculate the anharmonic vibrational frequencies of this compound, providing deeper insight into its potential energy surface. researchgate.net These calculations are crucial for accurately assigning experimental spectral features and understanding the dynamics of the C-Te-H system. researchgate.netunimi.it The difference between the calculated harmonic frequency and the experimentally observed anharmonic frequency is a direct measure of the anharmonicity of the Te-H bond. unimi.it
Vi. Biochemical Transformations and Biological Relevance of Methanetellurol
Role in Microbial Metabolism and Tellurium Cycling
Microorganisms play a crucial role in the transformation of tellurium compounds in the environment. Methanetellurol emerges as a significant, albeit transient, metabolite in these processes, particularly in marine ecosystems.
Certain marine bacteria, particularly those from the Roseobacter clade, are known to metabolize organosulfur compounds like dimethylsulfoniopropionate (DMSP) for carbon and sulfur. beilstein-journals.orgresearchgate.netnih.gov The enzymatic machinery involved in DMSP degradation can also process its selenium and tellurium analogues. beilstein-journals.org
Research using the synthetic analogue Dimethyltelluriopropanoate (DMTeP) has provided insight into these metabolic pathways. beilstein-journals.org When fed to marine alphaproteobacteria such as Phaeobacter gallaeciensis, DMTeP is degraded through two primary routes analogous to DMSP metabolism: a cleavage pathway and a demethylation pathway. beilstein-journals.orgresearchgate.net
The demethylation pathway is of particular importance as it leads directly to the formation of this compound. beilstein-journals.org This process is a significant contributor to the cycling of tellurium in marine environments where organotellurium compounds may be present. While the cleavage pathway results in the production of dimethyl telluride, the demethylation pathway yields this compound, demonstrating its role as a direct product of microbial enzymatic activity on more complex organotellurium molecules. beilstein-journals.org In feeding experiments with P. gallaeciensis, the demethylation pathway was found to be a significant route for DMTeP degradation. beilstein-journals.org
This compound is a pivotal metabolite in the broader biological pathways of tellurium. It serves as an intermediate in the detoxification of inorganic tellurium compounds, such as tellurite (B1196480) (TeO₃²⁻), in mammals. researchgate.netnih.govd-nb.info The metabolic conversion of toxic inorganic tellurium into less harmful, excretable forms involves a series of methylation steps, where this compound is a key, partially methylated intermediate. researchgate.netresearchgate.net Its production signifies a crucial step in a multi-stage enzymatic process designed to reduce the toxicity of tellurium by converting it into volatile and charged organotellurium species. researchgate.netd-nb.info
Enzymatic Methylation Pathways of Tellurium Compounds
The methylation of tellurium is a critical detoxification process in mammals, converting inorganic tellurium into methylated derivatives that can be excreted. This biotransformation is catalyzed by specific methyltransferase enzymes. researchgate.netnih.govresearchgate.net
Two key enzymes have been identified as responsible for the methylation of tellurium compounds: Thiopurine S-methyltransferase (TPMT) and Indolethylamine N-methyltransferase (INMT). researchgate.netnih.govresearchgate.net These enzymes work cooperatively to sequentially add methyl groups, sourced from S-adenosyl-L-methionine (SAM), to tellurium substrates. d-nb.infopromicon.eu
Thiopurine S-methyltransferase (TPMT): This enzyme is primarily responsible for the initial methylation steps. researchgate.netnih.gov Studies with recombinant human TPMT have shown that it catalyzes the methylation of inorganic tellurite and can also methylate this compound to produce dimethyltelluride. researchgate.netnih.govd-nb.inforesearchgate.net TPMT's role appears crucial for initiating the detoxification process. researchgate.netebi.ac.uk
Indolethylamine N-methyltransferase (INMT): Also known as thioether S-methyltransferase, INMT acts on already methylated substrates. uniprot.orgmybiosource.comhmdb.ca It catalyzes the methylation of both this compound and dimethyltelluride. researchgate.netnih.govresearchgate.net Its primary role in this pathway is the conversion of dimethyltelluride into the final trimethylated product, the trimethyltelluronium ion. researchgate.netresearchgate.netdntb.gov.ua INMT is also active with a variety of other thioether, selenium, and tellurium compounds. assaygenie.comuniprot.org
The detoxification of tellurite is a stepwise process involving the sequential action of TPMT and INMT. researchgate.netresearchgate.netnih.gov This enzymatic cascade ensures the progressive methylation of tellurium, ultimately forming a water-soluble ion that can be readily excreted in urine. researchgate.netd-nb.info
The pathway can be summarized as follows:
First Methylation: TPMT catalyzes the initial methylation of an inorganic tellurium compound like tellurite. This can lead to the formation of this compound, likely via an unstable intermediate. nih.govd-nb.inforesearchgate.net
Second Methylation: Both TPMT and INMT are capable of catalyzing the second methylation step, converting this compound into dimethyltelluride. researchgate.netnih.govd-nb.inforesearchgate.net Dimethyltelluride is a volatile compound. rsc.org
Third Methylation: INMT specifically catalyzes the final methylation step, converting dimethyltelluride into the stable and excretable trimethyltelluronium ion (Me₃Te⁺). researchgate.netnih.govresearchgate.netdntb.gov.uascribd.com
This cooperative and sequential action of TPMT and INMT represents the primary known pathway for the metabolic detoxification and excretion of tellurium in mammals. researchgate.netnih.govresearchgate.net
Interactive Data Table: Enzymatic Methylation of Tellurium
| Substrate | Enzyme(s) | Product(s) | Step in Pathway |
| Tellurite (inorganic Te) | TPMT | This compound (intermediate) | 1. First Methylation |
| This compound | TPMT, INMT | Dimethyltelluride | 2. Second Methylation |
| Dimethyltelluride | INMT | Trimethyltelluronium ion | 3. Third Methylation |
Vii. Advanced Applications and Emerging Research Directions in Synthetic Chemistry
Precursor in the Synthesis of Diverse Organotellurium Compounds
Methanetellurol serves as a fundamental building block for the synthesis of a variety of more complex organotellurium compounds. Its high reactivity makes it an ideal starting point for creating molecules with tailored properties. The preparation of this compound itself often involves the reduction of dimethyl ditelluride, highlighting a reversible chemical relationship between these simple organotellurium species. wikipedia.org
One of the most straightforward transformations of this compound is its oxidative dimerization. In the presence of mild oxidizing agents or even air, this compound readily converts to dimethyl ditelluride (CH₃TeTeCH₃). beilstein-journals.org This reaction is not only a common synthetic route but has also been observed in biological systems where this compound is generated as a metabolite. beilstein-journals.org Furthermore, this compound can undergo cross-coupling reactions. For instance, it can react with methanethiol (B179389) to form dimethyl telluryl sulfide (B99878) (CH₃TeSCH₃), a compound featuring a covalent bond between two different chalcogens. beilstein-journals.org
In biochemical contexts, enzymatic processes can utilize this compound as a substrate for methylation. Studies have shown that methyltransferases can catalyze the methylation of this compound to generate volatile dimethyltelluride ((CH₃)₂Te). d-nb.inforesearchgate.net This can be further methylated to produce the water-soluble trimethyltelluronium ion ((CH₃)₃Te⁺), which is a known metabolite in animals. d-nb.inforesearchgate.net These transformations showcase the role of this compound as a key intermediate in both synthetic and biological pathways leading to diverse organotellurium structures.
| Reactant(s) | Product | Reaction Type | Significance |
|---|---|---|---|
| This compound | Dimethyl ditelluride | Oxidative Dimerization | Formation of a Te-Te bond. beilstein-journals.org |
| This compound, Methanethiol | Dimethyl telluryl sulfide | Oxidative Cross-Coupling | Formation of a Te-S bond. beilstein-journals.org |
| This compound | Dimethyltelluride | Enzymatic Methylation | Key step in tellurium bioremediation. d-nb.inforesearchgate.net |
| Dimethyltelluride | Trimethyltelluronium ion | Enzymatic Methylation | Formation of a stable, water-soluble metabolite. d-nb.inforesearchgate.net |
Methodological Applications in Organic Synthesis
Beyond its role as a precursor, this compound and its derivatives are employed in various synthetic methodologies, capitalizing on the distinct electronic properties of tellurium.
The tellurium-hydrogen (Te-H) bond in this compound is relatively acidic compared to its lighter chalcogen analogues like methanethiol and methaneselenol (B1239778). wikipedia.org This facilitates its deprotonation by a suitable base to form the methanetellurolate anion (CH₃Te⁻). This anion is a powerful and soft nucleophile, making it highly effective in reactions with a wide range of electrophiles. The synthesis of this compound itself typically proceeds via the sodium methanetellurolate (CH₃Te⁻Na⁺) intermediate, which is generated by the reduction of dimethyl ditelluride with sodium. wikipedia.org This readily available anionic species can be used to introduce the methyltellanyl group into organic molecules through nucleophilic substitution reactions, for example, with alkyl halides, to form unsymmetrical tellurides.
Intramolecular cyclization is a powerful strategy for constructing cyclic compounds, which are prevalent in natural products and pharmaceuticals. vanderbilt.eduwikipedia.org Organotellurium reagents have found application in these reactions due to their ability to proceed with high levels of regio- and stereoselectivity. arkat-usa.org The methanetellurolate anion, acting as a soft nucleophile, is well-suited for intramolecular ring-closing reactions. In a molecule containing both a suitable leaving group and a methanetellurolate moiety (or a group that can be converted to it in situ), the tellurolate can attack the electrophilic carbon center to form a cyclic telluride. While specific examples employing this compound are not extensively documented, the established reactivity of tellurolates in nucleophilic substitutions provides a strong basis for its potential use in forming heterocyclic systems containing tellurium or in tellurium-mediated cyclizations where the tellurium group is later removed.
The redox chemistry of this compound is a key aspect of its utility. The compound can act as a reducing agent due to the weakness of the Te-H bond, which can cleave to provide a hydrogen atom for reduction processes. utexas.edu Organotellurium compounds in general have been noted for their antioxidant properties, which stems from their capacity to be oxidized while reducing other species. researchgate.net
Conversely, this compound is easily oxidized. As mentioned, its most common oxidation reaction is the formation of dimethyl ditelluride, which is an oxidative coupling where the tellurium atom's oxidation state changes. beilstein-journals.org This susceptibility to oxidation means that this compound can function as a selective reducing agent in specific synthetic contexts, while reagents derived from it can be developed for various redox applications.
Integration into Materials Science for Precursor Development
The development of advanced materials is a cornerstone of modern technology. numberanalytics.comresearchgate.net Organotellurium compounds have been identified as valuable single-source precursors (SSPs) for the synthesis of metal telluride materials, which have applications in electronics, optoelectronics, and thermoelectrics. researchgate.netpsu.edu SSPs are single molecules that contain all the necessary elements for the final material, offering advantages such as lower decomposition temperatures, better stoichiometric control, and safer handling compared to multi-source methods. psu.edu
This compound is a key building block for designing these SSPs. Metal complexes containing tellurolate ligands, such as those derived from this compound, are promising candidates for SSPs. psu.edu These precursors are typically synthesized by reacting a tellurol with an organometallic or metal-amide reagent. psu.edu For example, the reaction of this compound with a metal amide M[N(SiMe₃)₂]₂ can yield a complex containing a direct M-Te bond. psu.edu Upon thermal decomposition, for instance via aerosol-assisted chemical vapor deposition (AACVD), these precursors decompose to form thin films of the desired metal telluride (e.g., CdTe, In₂Te₃, Sb₂Te₃). psu.edu The volatility and decomposition profile of the precursor can be tuned by modifying the organic groups, making this compound a foundational component in the rational design of materials precursors.
Contributions to Controlled Radical Polymerization Mechanisms
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), represents a major advance in polymer chemistry, allowing for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.orgiupac.org Organotellurium-mediated radical polymerization (TERP) is a prominent example of a CRP method. tcichemicals.com
The mechanism of TERP relies on the reversible transfer of a tellurium-centered radical to a growing polymer chain, which establishes a dynamic equilibrium between active (propagating) and dormant (non-propagating) polymer chains. tcichemicals.comwikipedia.org This process is mediated by an organotellurium chain transfer agent (CTA). While this compound itself is not the CTA, the most effective CTAs are its direct derivatives—simple organotellurium compounds. tcichemicals.com For example, CTAs like ethyl 2-methyl-2-(methyltellanyl)propanoate and 2-methyl-2-(methyltellanyl)propanenitrile (B15397508) incorporate the "methyltellanyl" (CH₃Te-) group, which is conceptually derived from this compound. tcichemicals.com The effectiveness of the Te-C bond in undergoing reversible homolytic cleavage is central to the control mechanism. The importance of tellurium in this context increases in the series O < S < Se < Te, making alkyl tellurides highly effective for mediating controlled polymerization for a wide range of monomers, including styrenes, acrylates, and methacrylates. tcichemicals.comwikipedia.org
Potential in Interfacing with Synthetic Biology for Novel Chemical Entity Generation
The integration of this compound (CH₃TeH) into synthetic biology workflows represents a compelling, albeit nascent, frontier for the generation of novel chemical entities. While tellurium is not a naturally abundant element in biological systems, certain microorganisms have demonstrated the ability to metabolize tellurium compounds, often through detoxification pathways that involve the formation of this compound and its derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.orgsemanticscholar.orgscielo.br This inherent biological capacity provides a foundational platform that can be potentially harnessed and repurposed by synthetic biologists to create a new class of organotellurium molecules with unique properties.
The core principle behind this approach lies in the strategic introduction of tellurium sources to engineered microbial chassis. These microbes, equipped with specifically designed or modified metabolic pathways, could utilize this compound as a key reactive intermediate or building block. The unique chemical characteristics of the tellurium atom in this compound—such as its high polarizability, propensity to form weak C-Te bonds, and distinct redox behavior—offer the potential to synthesize molecules that are inaccessible through traditional biological or chemical methods alone. redalyc.org
One promising avenue of investigation involves the use of synthetic analogues of naturally occurring sulfur or selenium compounds. For instance, studies have shown that feeding marine bacteria with dimethyltelluriopropionate (DMTeP), a synthetic analogue of dimethylsulfoniopropionate (DMSP), leads to the enzymatic production of this compound. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org This demonstrates the feasibility of co-opting existing metabolic machinery to process tellurium-containing substrates. By introducing genes for novel downstream enzymes into these bacteria, it may be possible to intercept the generated this compound and incorporate it into more complex molecular scaffolds.
The potential applications for such tellurium-containing novel chemical entities are broad. The distinct properties of organotellurium compounds make them attractive for fields ranging from materials science to medicinal chemistry. researchgate.netrsc.orgekb.eg For example, the development of new biocatalysts, redox-active probes, or therapeutic agents could be envisioned. nih.govnih.gov
The successful interfacing of this compound with synthetic biology hinges on several key research advancements. A deeper understanding of the enzymes involved in tellurium metabolism is crucial for their effective engineering. Furthermore, the development of robust microbial strains capable of tolerating and processing tellurium compounds at sufficient concentrations will be necessary for viable production scales.
The following table outlines key metabolic intermediates and potential products in engineered pathways involving this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most reliable for producing high-purity methanetellurol (CH₃TeH), and how can experimental conditions be optimized to minimize decomposition?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of methylmagnesium iodide with tellurium dioxide under inert atmospheres. Critical parameters include temperature control (maintained below −30°C to prevent thermal degradation), solvent selection (e.g., anhydrous THF or diethyl ether), and rigorous exclusion of moisture/oxygen . Post-synthesis purification via vacuum distillation or cryogenic trapping is recommended. Purity should be confirmed using quantitative NMR (¹H, ¹²⁵Te) and mass spectrometry, with tellurium-specific calibration .
Q. Which spectroscopic techniques are optimal for confirming the structure and electronic properties of this compound, and how should experimental parameters be adjusted for its tellurium component?
- Methodological Answer :
- NMR Spectroscopy : ¹²⁵Te NMR is essential due to tellurium’s high nuclear spin (I = 1/2). Chemical shifts for CH₃TeH typically range between 500–700 ppm, referenced against Me₂Te.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should be used, with attention to tellurium isotope patterns (e.g., ¹²⁰Te, ¹²²Te, ¹²⁴Te, ¹²⁶Te).
- IR/Raman Spectroscopy : Focus on Te–H (∼1800–1900 cm⁻¹) and C–Te (∼500–600 cm⁻¹) stretching modes. Calibration with analogous compounds (e.g., CH₃SeH) improves accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings, given its pyrophoric nature?
- Methodological Answer :
- Use Schlenk lines or gloveboxes with argon/nitrogen atmospheres to prevent spontaneous ignition.
- Store in flame-resistant containers and avoid contact with oxidizing agents.
- Emergency protocols should include Class D fire extinguishers (for metal fires) and immediate access to inert gas blankets. Document all procedures in alignment with institutional SOPs for pyrophoric chemicals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) elucidate the electronic structure and reactivity of this compound compared to its sulfur/selenium analogs?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/def2-TZVP level can model bond dissociation energies (e.g., Te–H vs. S–H), HOMO-LUMO gaps, and nucleophilic susceptibility. Solvent effects (via PCM models) and relativistic corrections (due to tellurium’s heavy-atom effects) must be incorporated. Compare results with experimental data (e.g., X-ray crystallography of derivatives) to validate accuracy .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying environmental conditions?
- Methodological Answer : Conduct controlled stability studies with systematic variable testing:
- Temperature : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Humidity/Oxygen : Monitor degradation kinetics via in-situ Raman spectroscopy in sealed cells with controlled atmospheres.
- Catalytic Effects : Test trace metal impurities (e.g., Fe, Cu) using ICP-MS, as these may accelerate decomposition. Cross-reference findings with inclusion criteria for health effects studies (e.g., route of exposure, systemic effects) to contextualize discrepancies .
Q. How can the catalytic potential of this compound in hydrogenation or cross-coupling reactions be systematically evaluated against established catalysts like Raney Nickel?
- Methodological Answer : Design comparative kinetic studies using model reactions (e.g., alkene hydrogenation or Suzuki-Miyaura coupling). Key metrics:
- Turnover Frequency (TOF) : Measure via gas chromatography or in-situ FTIR.
- Catalyst Lifetime : Monitor activity over multiple cycles with XAFS/XPS to assess tellurium oxidation state changes.
- Substrate Scope : Test steric/electronic variations (e.g., aryl vs. alkyl halides). Report results with raw data tables in supplementary materials to enable replication .
Q. What mechanistic insights can be gained from studying this compound’s acid-base behavior in non-aqueous solvents?
- Methodological Answer : Use potentiometric titration (e.g., with Bu₄NOH in DMF) to determine pKa values. Compare with DFT-predicted proton affinities. Solvent effects on Te–H bond lability can be probed via ¹H NMR titrations with deuterated acids/bases. Correlate findings with Hammett parameters to predict reactivity in synthetic applications .
Data Analysis & Interpretation
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?
- Methodological Answer :
- Error Analysis : Quantify instrument precision (e.g., NMR shimming, lock stability) and computational basis set limitations.
- Cross-Validation : Synthesize isotopically labeled analogs (e.g., CD₃TeH) to isolate isotopic effects.
- Meta-Analysis : Apply systematic review principles (e.g., PRISMA guidelines) to compare datasets across studies, highlighting methodological heterogeneities (e.g., solvent polarity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
